

Comparative Analysis of the Crystal Structures of Chloro-Fluorinated Benzene Derivatives

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Compound of Interest

Compound Name:	2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene
Cat. No.:	B055646

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A guide for researchers and drug development professionals on the solid-state structures of halogenated aromatic compounds, providing insights into the influence of substituent patterns on molecular conformation and crystal packing.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For professionals in drug discovery and materials science, an understanding of the solid-state structure, as determined by X-ray crystallography, is invaluable for rational drug design and the development of new materials. This guide offers a comparative overview of the crystal structures of two chloro-fluorinated acetanilide derivatives, serving as analogues to explore the structural impact of halogen substitution on a benzene ring, a common scaffold in many pharmaceutical compounds.

While the crystal structure of **2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene** remains undetermined, this guide presents a detailed analysis of two closely related, structurally characterized compounds: 2-Chloro-N-(4-fluorophenyl)acetamide (1) and 2-Chloro-N-(3-fluorophenyl)acetamide (2). By comparing their crystallographic parameters, we can gain valuable insights into how the seemingly subtle change in the position of a fluorine atom can influence molecular geometry and intermolecular interactions within the crystal lattice.

Crystallographic Data Comparison

The following tables summarize the key crystallographic data for the two comparative compounds, offering a quantitative basis for understanding their structural differences.

Parameter	2-Chloro-N-(4-fluorophenyl)acetamide (1) [1] [2]	2-Chloro-N-(3-fluorophenyl)acetamide (2) [3]
Chemical Formula	C ₈ H ₇ ClFNO	C ₈ H ₇ ClFNO
Molecular Weight	187.60	187.60
Crystal System	Monoclinic	Monoclinic
Space Group	Cc	P2 ₁ /n
a (Å)	4.7410 (9)	5.0441 (2)
b (Å)	20.062 (4)	18.2374 (7)
c (Å)	8.9860 (18)	8.8653 (3)
β (°)	99.60 (3)	99.843 (1)
Volume (Å ³)	842.7 (3)	803.53 (5)
Z	4	4
Density (calculated) (Mg/m ³)	1.479	1.551
Radiation type	Mo Kα	Cu Kα
Temperature (K)	293 (2)	293
R-factor	0.046	0.039

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

2-Chloro-N-(4-fluorophenyl)acetamide (1): This compound was synthesized by reacting chloroacetyl chloride with 4-fluoroaniline in the presence of triethylamine in a toluene solvent, with cooling in an ice bath. The mixture was stirred at room temperature for 4 hours. After

filtration and washing, pink block-like crystals were obtained by the slow evaporation of a chloroform solution over seven days.[1]

2-Chloro-N-(3-fluorophenyl)acetamide (2): The synthesis of this derivative involved the reaction of 2-chloroacetyl chloride with 3-fluoroaniline at room temperature. The resulting solid was purified by washing with water and dilute hydrochloric acid. Colorless prism-shaped crystals were grown by the slow evaporation of a solution in a 1:1 mixture of ethanol and water at approximately 24°C.[3]

X-ray Data Collection and Structure Refinement

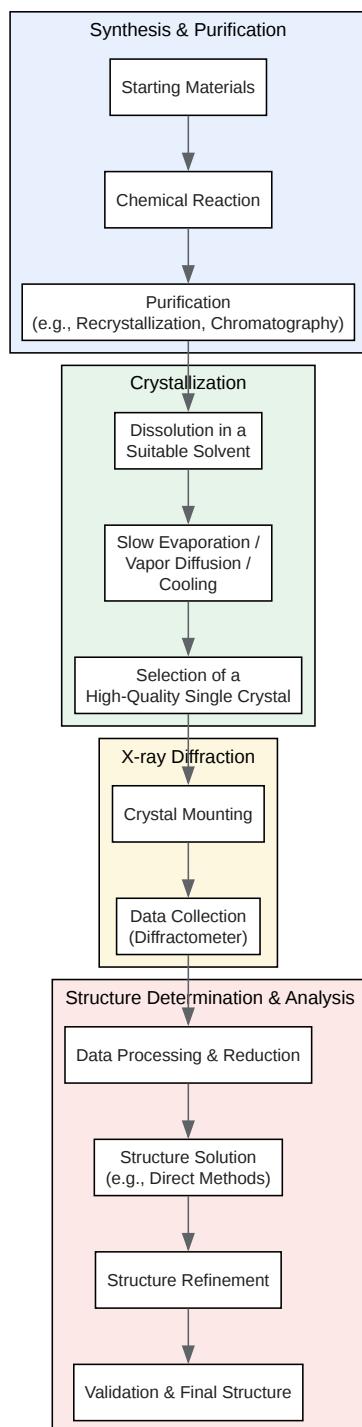
For both compounds, single-crystal X-ray diffraction data was collected using a diffractometer. The collected data was then processed and corrected for various factors, such as absorption. The crystal structures were solved using direct methods and refined using full-matrix least-squares on F^2 .

For 2-Chloro-N-(4-fluorophenyl)acetamide (1), an Enraf–Nonius CAD-4 diffractometer was used for data collection.[1][2] The refinement of the structure resulted in a final R-factor of 0.046 for 861 observed reflections.[1]

For 2-Chloro-N-(3-fluorophenyl)acetamide (2), a Bruker APEXII diffractometer was employed for data collection.[3] The structure was refined to a final R-factor of 0.039 for 1304 independent reflections.[3]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for determining a single-crystal X-ray structure.

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A flowchart of the single-crystal X-ray diffraction workflow.

Comparative Structural Analysis

The most striking difference between the two structures lies in their crystal packing, which is a direct consequence of the different substitution patterns on the fluorophenyl ring.

In 2-Chloro-N-(4-fluorophenyl)acetamide (1), the molecules are linked by intermolecular N-H \cdots O hydrogen bonds, forming infinite chains that propagate along the c-axis.^[1] This type of hydrogen bonding is a common motif in the crystal structures of secondary amides.

In 2-Chloro-N-(3-fluorophenyl)acetamide (2), a similar N-H \cdots O hydrogen bonding pattern is observed, leading to the formation of C(4) chains.^[3] However, a notable feature of this structure is the disorder of the fluorine atom over the two meta positions of the benzene ring.^[3] This disorder suggests that the energy barrier for the rotation of the fluorophenyl ring is low, and both conformations are accessible at room temperature.

The planarity of the acetamide group relative to the phenyl ring also differs between the two compounds, which can be attributed to the electronic effects of the fluorine substituent at different positions. These subtle variations in intermolecular interactions and molecular conformation, arising from a simple change in an atom's position, highlight the importance of precise structural information in understanding and predicting the properties of organic molecules.

Conclusion

This comparative guide underscores the profound influence of substituent position on the crystal structures of chloro-fluorinated benzene derivatives. While the crystal structure of **2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene** is not yet known, the analysis of the presented analogues provides a valuable framework for anticipating its potential solid-state behavior. For researchers in drug development, such structural insights are crucial for understanding polymorphism, solubility, and ultimately, the bioavailability of pharmaceutical compounds. The detailed experimental protocols also serve as a practical reference for those embarking on the crystallographic analysis of novel fluorinated molecules.

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